5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 3rd position of the pyridine ring, and a thiazole moiety attached to the carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine and methyl groups. The thiazole moiety is then attached through a series of condensation reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.
Condensation: The thiazole moiety can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.
Scientific Research Applications
5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: The thiazole moiety is known for its biological activity, and compounds containing this group are often studied for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide can be compared with other fluorinated pyridines and thiazole-containing compounds:
Properties
IUPAC Name |
5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6-3-8(12)4-14-10(6)11(16)15-9-5-13-7(2)17-9/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGWEJGYHNNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CN=C(S2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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